2-(2,2-Dimethylpropoxy)-1,3,2-dioxaphospholane
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Overview
Description
2-(2,2-Dimethylpropoxy)-1,3,2-dioxaphospholane is an organophosphorus compound characterized by its unique dioxaphospholane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylpropoxy)-1,3,2-dioxaphospholane typically involves the reaction of 2,2-dimethylpropyl alcohol with a suitable phosphorus-containing reagent under controlled conditions. One common method involves the use of phosphorus trichloride (PCl3) and an appropriate base to facilitate the formation of the dioxaphospholane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethylpropoxy)-1,3,2-dioxaphospholane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: Nucleophilic substitution reactions can replace the alkoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium alkoxides or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives.
Scientific Research Applications
2-(2,2-Dimethylpropoxy)-1,3,2-dioxaphospholane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological phosphorus metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism by which 2-(2,2-Dimethylpropoxy)-1,3,2-dioxaphospholane exerts its effects involves the interaction with various molecular targets. The dioxaphospholane ring can act as a ligand, coordinating with metal ions or interacting with biological macromolecules. These interactions can modulate enzymatic activity or alter the properties of materials in industrial applications .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Dimethylpropoxy)acetyl chloride
- N,N-Dimethylformamide dineopentyl acetal
- 2,3-Dihydro-2-tert-butyldimethysiloxy-1H-indene
Uniqueness
2-(2,2-Dimethylpropoxy)-1,3,2-dioxaphospholane is unique due to its dioxaphospholane ring structure, which imparts distinct chemical reactivity and stability. This makes it particularly useful in applications requiring specific phosphorus chemistry .
Properties
CAS No. |
63820-07-5 |
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Molecular Formula |
C7H15O3P |
Molecular Weight |
178.17 g/mol |
IUPAC Name |
2-(2,2-dimethylpropoxy)-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C7H15O3P/c1-7(2,3)6-10-11-8-4-5-9-11/h4-6H2,1-3H3 |
InChI Key |
CURUBDXUVPYPGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COP1OCCO1 |
Origin of Product |
United States |
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